
Bamethan, (S)-
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Overview
Description
Bamethan, (S)-: is a vasodilator that belongs to the class of phenylethanolamines. It is primarily used to treat peripheral vascular and circulatory disturbances by causing dilation of blood vessels through the stimulation of adrenergic beta-receptors . This compound is known for its depressor action on peripheral blood vessels, making it effective in treating conditions such as vasospastic disorders, arteriosclerotic peripheral vascular disease, Raynaud’s syndrome, and other conditions involving peripheral vascular insufficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bamethan, (S)- can be synthesized through a multi-step process involving the reaction of 4-hydroxyphenylacetone with butylamine under specific conditions. The reaction typically involves the use of a reducing agent such as sodium borohydride to convert the intermediate ketone to the corresponding alcohol .
Industrial Production Methods: In industrial settings, the production of Bamethan, (S)- often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The process may also include purification steps such as crystallization and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: Bamethan, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines .
Scientific Research Applications
Chemistry: Bamethan, (S)- is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods .
Biology: In biological research, Bamethan, (S)- is studied for its effects on cellular signaling pathways and its potential role in modulating vascular functions .
Medicine: Medically, Bamethan, (S)- is used to treat peripheral vascular diseases and conditions involving poor blood circulation .
Industry: In the pharmaceutical industry, Bamethan, (S)- is used in the formulation of drugs aimed at improving blood flow and treating vascular disorders .
Mechanism of Action
Bamethan, (S)- exerts its effects by stimulating adrenergic beta-receptors, leading to the relaxation of smooth muscles in the walls of peripheral arteries and veins. This relaxation is achieved through the inhibition of enzymes and receptors that typically cause vasoconstriction . The primary molecular targets include adrenergic beta-receptors, which play a crucial role in regulating vascular tone and blood flow .
Comparison with Similar Compounds
Isoxsuprine: Another vasodilator used to treat similar vascular conditions.
Buphenine: A phenylethanolamine derivative with vasodilatory properties.
Buflomedil: A non-selective alpha-blocker used for peripheral vascular diseases.
Uniqueness: Bamethan, (S)- is unique in its specific action on adrenergic beta-receptors, which distinguishes it from other vasodilators that may act on different receptors or pathways. Its effectiveness in treating a wide range of peripheral vascular conditions also sets it apart from similar compounds .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for enantioselective synthesis of (S)-Bamethan?
To achieve enantioselective synthesis, employ chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution methods. Use orthogonal experimental design (e.g., Taguchi or fractional factorial design) to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading . For purity validation, combine chiral HPLC (e.g., with polysaccharide-based columns) and circular dichroism (CD) spectroscopy. Report retention times and enantiomeric excess (ee) values in tabular form (e.g., Table 1: Yield and ee under varying solvent systems).
Q. How should researchers characterize the physicochemical properties of (S)-Bamethan?
Adopt a tiered analytical approach:
- Primary characterization : Melting point, solubility profiles (in buffers of varying pH), and logP measurements via shake-flask method.
- Advanced techniques : X-ray crystallography for absolute configuration confirmation, and dynamic light scattering (DLS) to assess aggregation propensity. Cross-validate data using computational tools like COSMO-RS for solubility predictions .
Q. What statistical methods are appropriate for analyzing dose-response relationships in (S)-Bamethan studies?
Q. How can researchers resolve contradictions in reported pharmacokinetic data for (S)-Bamethan across studies?
Conduct a systematic review with meta-analysis (PRISMA guidelines):
- Data harmonization : Normalize parameters (e.g., clearance rates) using allometric scaling for cross-species comparisons.
- Sensitivity analysis : Identify confounding variables (e.g., administration route, formulation excipients) via subgroup analysis. Present findings in forest plots or heatmaps to visualize heterogeneity .
Q. What experimental designs are optimal for studying (S)-Bamethan’s chiral-specific receptor interactions?
Implement a hybrid design:
- In vitro : Surface plasmon resonance (SPR) with immobilized receptors to measure binding kinetics (ka, kd).
- In silico : Molecular dynamics simulations (e.g., using GROMACS) to map enantiomer-receptor binding free energies. Validate results using isothermal titration calorimetry (ITC) and report ΔG values in comparative tables .
Q. How to design a robust in vivo model for assessing (S)-Bamethan’s neurovascular effects?
- Model selection : Use transgenic rodents (e.g., endothelial nitric oxide synthase knockouts) to isolate mechanisms.
- Endpoint stratification : Combine functional MRI for cerebral blood flow with immunohistochemistry for vascular remodeling markers. Address variability by randomizing treatment groups and blinding assessors .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in (S)-Bamethan metabolite profiling?
- Sample preparation : Standardize extraction protocols (e.g., QuEChERS for biological matrices).
- Instrumentation : Use high-resolution mass spectrometry (HRMS) coupled with ion mobility for isomer separation. Include a detailed supplementary table listing retention times, m/z ratios, and fragmentation patterns .
Q. How should researchers validate computational predictions of (S)-Bamethan’s off-target effects?
- In silico : Perform pharmacophore screening against databases like ChEMBL.
- In vitro : High-content screening (HCS) in primary cell lines (e.g., cardiomyocytes for cardiotoxicity). Disclose false-positive rates and validate hits using dose-response assays .
Q. Data Presentation Standards
Q. What metrics must be included when reporting (S)-Bamethan’s stability studies?
- Forced degradation : Report % degradation under stress conditions (e.g., 40°C/75% RH) with Arrhenius plot extrapolation.
- Degradant identification : Use LC-MS/MS and NMR (¹H/¹³C) with spectral data in supplementary files .
Q. How to contextualize (S)-Bamethan’s efficacy data against existing vasodilators?
Properties
CAS No. |
949926-33-4 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[(1S)-2-(butylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m1/s1 |
InChI Key |
RDUHXGIIUDVSHR-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCNC[C@H](C1=CC=C(C=C1)O)O |
Canonical SMILES |
CCCCNCC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
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